3-Methyl-5-phenylpicolinic acid
Description
3-Methyl-5-phenylpicolinic acid is an organic compound with the molecular formula C13H11NO2 It belongs to the class of picolinic acids, which are derivatives of pyridine This compound is characterized by a methyl group at the third position and a phenyl group at the fifth position of the picolinic acid structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methyl-5-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-7-11(8-14-12(9)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
ZAAQLIZYWUIJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylpicolinic acid typically involves the reaction of 3-methylpyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Methyl-5-phenylpicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-phenylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-5-phenylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules and influence cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions and form coordination complexes, which can influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox reactions. Its interactions with enzymes and receptors are also being studied to understand its biological effects.
Comparison with Similar Compounds
Picolinic Acid: The parent compound with a simpler structure.
2-Methyl-5-phenylpyridine: A structural isomer with different substitution patterns.
3-Methyl-4-phenylpicolinic Acid: Another isomer with the phenyl group at a different position.
Uniqueness: 3-Methyl-5-phenylpicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities set it apart from other similar compounds.
Biological Activity
3-Methyl-5-phenylpicolinic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-Methyl-5-phenylpicolinic acid features a pyridine ring with a methyl group at the 3-position and a phenyl group at the 5-position. This unique arrangement contributes to its biological properties.
- Molecular Formula : C12H11NO2
- Molecular Weight : Approximately 201.23 g/mol
Synthesis Methods
Various synthetic routes have been developed for the production of 3-Methyl-5-phenylpicolinic acid. Common methods include:
- Pyridine Derivatives : Utilizing pyridine derivatives as starting materials, reactions often involve carboxylation or alkylation processes.
- Amide Formation : The compound can be synthesized through amide coupling reactions involving picolinic acid derivatives.
Biological Activity
The biological activities of 3-Methyl-5-phenylpicolinic acid have been investigated in several studies, revealing its potential in various therapeutic areas.
Antioxidant Activity
Research indicates that picolinic acid derivatives possess significant antioxidant properties. A study demonstrated that derivatives, including 3-Methyl-5-phenylpicolinic acid, can scavenge free radicals effectively, thus preventing oxidative stress-related cellular damage .
Antimicrobial Properties
The compound has shown activity against various microbial strains. In vitro studies suggest that it exhibits antibacterial effects against Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus.
Anti-Cancer Effects
Preliminary findings indicate that 3-Methyl-5-phenylpicolinic acid may inhibit the proliferation of cancer cell lines. For instance, studies on breast (MCF-7) and cervical (HeLa) cancer cells revealed that the compound could reduce cell viability, suggesting potential as an anticancer agent .
The exact mechanism through which 3-Methyl-5-phenylpicolinic acid exerts its biological effects remains under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Interaction with Cellular Receptors : Molecular docking studies suggest that it can bind to receptors involved in signaling pathways, potentially modulating cellular responses .
Case Study 1: Antioxidant Potential
In a study assessing the antioxidant capacity of various picolinic acid derivatives, 3-Methyl-5-phenylpicolinic acid was found to significantly enhance the scavenging ability against hydrogen peroxide (H2O2), demonstrating its protective effects against oxidative damage in cellular models .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of antimicrobial activities showed that 3-Methyl-5-phenylpicolinic acid exhibited superior activity against Bacillus cereus compared to other derivatives tested. This finding underscores its potential application in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
